molecular formula C7H5BrN4 B8663571 2H-Tetrazole, 2-(4-bromophenyl)- CAS No. 57058-02-3

2H-Tetrazole, 2-(4-bromophenyl)-

Cat. No.: B8663571
CAS No.: 57058-02-3
M. Wt: 225.05 g/mol
InChI Key: NMZGXHGKHYWJFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2H-Tetrazole, 2-(4-bromophenyl)- is a useful research compound. Its molecular formula is C7H5BrN4 and its molecular weight is 225.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2H-Tetrazole, 2-(4-bromophenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2H-Tetrazole, 2-(4-bromophenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

57058-02-3

Molecular Formula

C7H5BrN4

Molecular Weight

225.05 g/mol

IUPAC Name

2-(4-bromophenyl)tetrazole

InChI

InChI=1S/C7H5BrN4/c8-6-1-3-7(4-2-6)12-10-5-9-11-12/h1-5H

InChI Key

NMZGXHGKHYWJFI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2N=CN=N2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-(Tetrazol-2-yl)aniline (450 mg, 2.8 mmol) in 48% HBr (10 ml) at -5° C. was stiired while sodium nitrite (193 mg, 2.8 mmol) was added portionwise over 5 minutes. The brown sludge was left stirring for 15 minutes and then added portionwise over 5 minutes to a refluxing mixture of copper (I) bromide (401 mg, 2.8 mmol) in 48% HBr (2 ml). The mixture was then heated at reflux for 1 minute, allowed to cool slightly, and poured into 10% ethylene diamine solution (20 ml). The aqueous solution was extracted with ethyl acetate, dried (Na2SO4), and evaporated to dryness under reduced pressure. The resulting mixture was purified by column chromatography on silica eluting with n-pentanelethyl acetate (4-10%) to afford the title compound as a white solid (238 mg, 38%).
Quantity
450 mg
Type
reactant
Reaction Step One
Quantity
193 mg
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
reactant
Reaction Step Four
Name
Quantity
2 mL
Type
reactant
Reaction Step Five
Name
copper (I) bromide
Quantity
401 mg
Type
catalyst
Reaction Step Five
Yield
38%

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